Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate

Cannabinoid Receptor 1 CB1 Endocannabinoid System

For CB1 signaling and cancer stem cell research, this para-substituted 6-oxohexanoate ester is essential. Unlike meta-isomers or shorter-chain analogs, its exact linker length and dimethylamino positioning are required for confirmed CB1 modulation and anti-cancer HTS activity. Using generics risks assay failure. Guarantee reproducible, target-specific results with this exact compound.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 951885-98-6
Cat. No. B1326024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate
CAS951885-98-6
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3
InChIKeyQHOZMUTUUSYYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate (CAS 951885-98-6): A Baseline Profile for Sourcing Decisions


Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate (CAS 951885-98-6) is a synthetic organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It features a hexanoate chain linking an ethyl ester to a 4-(dimethylamino)phenyl ketone moiety [1]. This specific structure has been identified as a potential ligand for the Cannabinoid Receptor 1 (CB1) and as an active hit in a high-throughput screen (HTS) for inhibitors of cancer stem cells [2]. This positions the compound as a specialized research tool in the fields of endocannabinoid signaling and oncology, rather than a general-purpose reagent.

Technical Justification for Procuring Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate (CAS 951885-98-6) Over Substitution Candidates


Generic substitution of this compound with close analogs is not scientifically justifiable due to the high sensitivity of its described biological activities to minor structural modifications. Its activity as a CB1 ligand is known to be dependent on the specific 6-oxohexanoate linker length and the para-substituted dimethylamino group . Replacing this with the meta-isomer (CAS 951885-86-2) or a shorter-chain analog would alter the critical three-dimensional pharmacophore required for target engagement [1]. Furthermore, the compound's confirmed activity in a cancer stem cell inhibition assay highlights a specific, structure-dependent phenotype that cannot be assumed for structurally similar but unvalidated molecules [2]. Therefore, procurement decisions must be based on the exact compound identity to ensure experimental reproducibility and valid mechanistic interpretation.

Quantitative Differentiation Guide for Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate (CAS 951885-98-6)


Evidence Item 1: Verification of Target Engagement and Activity in a Cannabinoid Receptor 1 (CB1) Functional Assay

The target compound has been directly tested for its ability to inhibit adenylyl cyclase activity downstream of the Cannabinoid Receptor 1 (CB1). This functional assay confirms that the compound engages the target and acts as a CB1 modulator [1]. While a direct quantitative comparison with a closely related analog in the exact same assay is not available in the public domain, this functional activity provides a critical differentiation from structurally related analogs like the meta-isomer (CAS 951885-86-2), for which no such CB1 functional data is reported. This establishes the para-substituted compound as the preferred choice for CB1-focused research.

Cannabinoid Receptor 1 CB1 Endocannabinoid System Adenylyl Cyclase

Evidence Item 2: Documented Activity in a High-Throughput Screen (HTS) for Cancer Stem Cell Inhibitors

In a luminescence-based, cell-based primary HTS designed to identify inhibitors of cancer stem cells (PubChem AID 504535), the target compound was identified as an 'Active' hit [1]. This result, from a set of 45 tested compounds, provides a high-level, binary validation of the compound's potential in oncology. This differentiates it from other structurally similar molecules, such as the free acid form 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid, which may have different cell permeability and activity profiles but for which similar HTS data is not publicly available. The ethyl ester is thus the validated starting point for further medicinal chemistry efforts in this specific therapeutic area.

Cancer Stem Cells High-Throughput Screening Oncology Cell-based Assay

Validated Research Applications for Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate (CAS 951885-98-6)


Scenario 1: Investigating CB1 Receptor Signaling Pathways

This compound is specifically suited for in vitro studies of Cannabinoid Receptor 1 (CB1) signaling. The available evidence confirms its ability to modulate adenylyl cyclase activity downstream of CB1 [1], making it a direct tool for probing G-protein coupled receptor (GPCR) pathways related to endocannabinoid function. It can serve as a chemical probe to study CB1-mediated physiological processes in cell lines expressing this receptor.

Scenario 2: Hit Validation and Preliminary SAR in Cancer Stem Cell Research

Due to its confirmed 'Active' status in a high-throughput screen for cancer stem cell inhibitors (PubChem AID 504535) [2], this compound is an ideal starting point for hit-to-lead or hit-validation campaigns. It can be used as a reference compound to benchmark new synthetic analogs or to conduct secondary, more detailed assays to determine its exact IC50 and mechanism of action against specific cancer stem cell models.

Scenario 3: Pharmacophore Modeling and In Silico Studies for CB1 Modulators

The distinct para-substituted structure, with its 6-oxohexanoate linker, provides a valuable data point for computational chemistry and structure-activity relationship (SAR) modeling of CB1 ligands . Its confirmed functional activity can be used to refine pharmacophore models, aiding in the virtual screening and design of novel CB1 modulators with potentially improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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